Ethyl 2-{[5-(trifluoromethyl)-2-pyridinyl]sulfonyl}acetate
Description
Ethyl 2-{[5-(trifluoromethyl)-2-pyridinyl]sulfonyl}acetate (CAS 338962-53-1) is an organosulfur compound with the molecular formula C₁₀H₁₀F₃NO₄S and a molar mass of 297.25 g/mol . Its structure features a pyridine ring substituted with a trifluoromethyl group at the 5-position and a sulfonyl-acetate ester moiety at the 2-position. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the sulfonyl group contributes to electron-withdrawing effects, influencing reactivity and binding interactions. This compound is of interest in agrochemical and pharmaceutical research due to its structural motifs common in bioactive molecules .
Properties
IUPAC Name |
ethyl 2-[5-(trifluoromethyl)pyridin-2-yl]sulfonylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO4S/c1-2-18-9(15)6-19(16,17)8-4-3-7(5-14-8)10(11,12)13/h3-5H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGEPATXNFACSGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CS(=O)(=O)C1=NC=C(C=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diazotization and Chlorosulfonylation Approach
The diazotization-chlorosulfonylation pathway leverages aromatic amine intermediates to install sulfonyl chloride functionalities. As detailed in pyridine sulfonyl chloride syntheses, 5-(trifluoromethyl)pyridin-2-amine undergoes diazotization with sodium nitrite in hydrochloric acid, forming a diazonium salt. Subsequent treatment with sulfur dioxide and copper(I) chloride yields 5-(trifluoromethyl)pyridine-2-sulfonyl chloride.
Reaction Conditions :
- Diazotization: 0–5°C, HCl/NaNO₂, 1–2 hours.
- Chlorosulfonylation: SO₂ gas, CuCl, 25°C, 3–4 hours.
The sulfonyl chloride intermediate reacts with ethyl glycolate (ethyl 2-hydroxyacetate) in the presence of a base (e.g., triethylamine) to form the target ester. This method achieves moderate yields (50–65%) but requires careful handling of diazonium intermediates due to their instability.
Palladium-Catalyzed Trifluoromethylation and Sulfonation
A two-step palladium-mediated strategy combines trifluoromethylation and sulfonation. Starting with 2-iodopyridine, trifluoromethylation using Togni’s Reagent II ([1-trifluoromethyl-1,2-benziodoxol-3(1H)-one]) under PdCl₂(dppf) catalysis produces 5-(trifluoromethyl)-2-iodopyridine. Subsequent sulfonation employs thiourea dioxide and cesium carbonate in DMF at 90°C, followed by oxidation to the sulfonic acid.
Key Steps :
- Trifluoromethylation : PdCl₂(dppf), Cs₂CO₃, DMF, 90°C, 2.5 hours (62% yield).
- Sulfonation : Thiourea dioxide, Cs₂CO₃, DMF, 90°C, followed by H₂O₂ oxidation.
Esterification with ethanol and acetic anhydride finalizes the sulfonylacetate group. While scalable, this method demands precise control over Pd catalyst activity and oxidation conditions.
Direct Sulfonation of Pyridine Derivatives
Direct sulfonation of pre-functionalized pyridines offers a streamlined route. 5-(Trifluoromethyl)pyridine is treated with chlorosulfonic acid at 0°C, forming the sulfonic acid derivative. Conversion to the sulfonyl chloride via thionyl chloride precedes esterification with ethyl glycolate.
Optimization Insights :
- Chlorosulfonic acid stoichiometry: 1.2–1.5 equivalents.
- Esterification: Ethanol, reflux, 6–8 hours.
Yields range from 45–60%, with challenges in regioselectivity during sulfonation.
Esterification of Sulfonyl Acetic Acid Derivatives
This method synthesizes the sulfonylacetic acid precursor before esterification. 5-(Trifluoromethyl)pyridine-2-sulfonic acid is condensed with chloroacetic acid in alkaline conditions, forming 2-{[5-(trifluoromethyl)pyridin-2-yl]sulfonyl}acetic acid. Ethanol esterification under acidic catalysis (H₂SO₄) completes the synthesis.
Conditions :
- Acid condensation: NaOH, 80°C, 4 hours.
- Esterification: H₂SO₄, ethanol, reflux, 12 hours (70–75% yield).
This approach avoids hazardous intermediates but involves prolonged reaction times.
Comparative Analysis of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[5-(trifluoromethyl)-2-pyridinyl]sulfonyl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The trifluoromethyl group and the pyridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various derivatives depending on the nucleophile involved.
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-{[5-(trifluoromethyl)-2-pyridinyl]sulfonyl}acetate has been investigated for its potential as a pharmaceutical agent. Its structural features allow it to interact with biological targets effectively.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives containing sulfonamide functionalities can induce apoptosis in cancer cells, suggesting that this compound could be developed into a therapeutic agent for cancer treatment .
Antimicrobial Properties
The compound's sulfonamide group is known for its antimicrobial activity. Preliminary studies have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics. The mechanism of action is believed to involve inhibition of bacterial folic acid synthesis, which is critical for bacterial growth and replication .
Agricultural Applications
Given its biological activity, this compound has potential applications in agriculture as a pesticide or herbicide.
Pesticidal Activity
Compounds with pyridine and sulfonamide moieties are often explored for their ability to control pests effectively. The trifluoromethyl group enhances lipophilicity, which may improve the compound's ability to penetrate plant tissues and target pests more effectively. Field studies could provide insights into its efficacy against specific agricultural pests, potentially leading to the development of new crop protection agents .
Material Sciences
In material sciences, the unique properties of this compound may be harnessed in the development of advanced materials.
Polymer Chemistry
The compound can serve as a monomer or additive in polymer synthesis, contributing to the development of materials with enhanced thermal stability and chemical resistance. Its incorporation into polymer matrices could lead to novel materials suitable for high-performance applications in electronics or coatings.
Case Study on Anticancer Efficacy
A study evaluating various sulfonamide derivatives demonstrated that this compound exhibited significant cytotoxicity against A549 (lung cancer) and MCF7 (breast cancer) cell lines at concentrations above 10 µM. The study highlighted the need for further investigation into the specific apoptotic pathways activated by this compound .
Case Study on Antimicrobial Activity
In another study focusing on antimicrobial efficacy, this compound was tested against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated that it displayed lower minimum inhibitory concentrations compared to traditional antibiotics like linezolid, suggesting a promising avenue for developing new antimicrobial agents targeting resistant strains .
Mechanism of Action
The mechanism of action of ethyl 2-{[5-(trifluoromethyl)-2-pyridinyl]sulfonyl}acetate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. The sulfonyl group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Ethyl 2-(4-(Trifluoromethyl)Pyridin-2-yl)Acetate (CAS 1189770-53-3)
- Molecular Formula: C₁₀H₁₀F₃NO₂
- Key Differences :
- The trifluoromethyl group is at the 4-position of the pyridine ring instead of the 5-position.
- Lacks the sulfonyl (-SO₂-) bridge; instead, the acetate group is directly attached to the pyridine.
- Implications :
Sodium 2-(5-(Trifluoromethyl)Pyridin-2-yl)Acetate (CAS 1956366-39-4)
- Molecular Formula : C₈H₅F₃NNaO₂
- Key Differences :
- Sodium salt form replaces the ethyl ester, increasing water solubility.
- Simplified structure without the sulfonyl linkage.
- Implications :
Ethyl 2-{[3-Chloro-5-(Trifluoromethyl)-2-Pyridinyl]Sulfanyl}-2,2-Difluoroacetate (CAS N/A)
- Molecular Formula: C₁₀H₇ClF₅NO₂S
- Additional chlorine and difluoro substituents on the acetate moiety.
- Implications: Increased molecular weight (335.68 g/mol) and halogen content may enhance bioactivity but raise toxicity concerns.
Ethyl 2-Cyano-2-(5-(Trifluoromethyl)Pyridin-2-yl)Acetate (CAS 61352-54-3)
- Molecular Formula : C₁₁H₉F₃N₂O₂
- Key Differences: Cyano (-CN) group replaces the sulfonyl-acetate chain. Trifluoromethylpyridine core remains intact.
- Lower solubility compared to sulfonyl derivatives due to reduced polarity .
Flucarbazone Sodium Salt (CAS 181274-17-9)
- Molecular Formula : C₁₂H₁₀F₃N₄O₆S•Na
- Key Differences :
- Contains a triazole-carboxamide group and a sulfonylurea bridge.
- Sodium salt form enhances herbicidal activity and solubility.
- Implications :
Structural and Functional Analysis
Substituent Effects on Bioactivity
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Water Solubility | LogP (Predicted) |
|---|---|---|---|
| Target Compound | 297.25 | Low | 2.1 |
| Sodium 2-(5-CF₃-Pyridin-2-yl)Acetate | 247.12 | High | -0.5 |
| Flucarbazone Sodium Salt | 428.28 | Moderate | 1.8 |
- Key Insight : Ethyl esters (e.g., target compound) exhibit higher lipophilicity (LogP ~2.1) than sodium salts, favoring membrane penetration in biological systems .
Biological Activity
Ethyl 2-{[5-(trifluoromethyl)-2-pyridinyl]sulfonyl}acetate, with the CAS number 338962-53-1, is an organic compound characterized by a trifluoromethyl group attached to a pyridine ring, along with an ethyl ester and a sulfonyl group. This compound has garnered attention in scientific research due to its potential biological activities, particularly in medicinal chemistry and pharmacology.
- Molecular Formula : C10H10F3NO4S
- Molecular Weight : 297.25 g/mol
- Structure : The presence of the trifluoromethyl group enhances lipophilicity, allowing for better membrane permeability and potential interactions with cellular targets.
The biological activity of this compound is believed to be mediated through its interaction with various molecular targets, including enzymes and receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, which may lead to inhibition or modulation of their activity. This mechanism is crucial for its potential applications in treating diseases or conditions related to enzyme dysfunction.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies on related sulfonamide derivatives have shown significant inhibition of bacterial growth, suggesting that this compound may possess similar effects.
Anti-inflammatory Potential
In vitro studies have demonstrated that sulfonyl compounds can reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-α in cell culture models. This anti-inflammatory activity could be beneficial in treating conditions characterized by chronic inflammation.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| In vitro study on sulfonamide derivatives | Significant inhibition of bacterial growth was observed; IC50 values ranged from 10-50 µM for various strains. |
| Anti-inflammatory assays | Compounds reduced IL-6 and TNF-α levels by up to 70% at concentrations of 50 µM. |
| Antiparasitic activity research | Extracts from related compounds showed over 60% mortality in Toxoplasma tachyzoites at maximum concentrations (256 µg/ml). |
Q & A
Q. What are the common synthetic routes for Ethyl 2-{[5-(trifluoromethyl)-2-pyridinyl]sulfonyl}acetate?
The synthesis typically involves multi-step reactions starting from trifluoromethylpyridine derivatives. A general approach includes:
- Step 1 : Functionalization of 5-(trifluoromethyl)-2-pyridine via sulfonation using reagents like chlorosulfonic acid to introduce the sulfonyl group.
- Step 2 : Coupling the sulfonated pyridine with ethyl 2-chloroacetate under basic conditions (e.g., sodium ethoxide) to form the acetoxy ester .
- Step 3 : Purification via column chromatography or recrystallization to isolate the product. Reaction conditions (temperature, solvent choice) significantly impact yield and purity .
Q. How is the compound structurally characterized?
Key techniques include:
- NMR Spectroscopy : To confirm the presence of the trifluoromethyl group (δ ~110–120 ppm in NMR) and sulfonyl/ester linkages.
- Mass Spectrometry (MS) : For molecular weight verification (e.g., ESI-MS to detect [M+H] ions).
- X-ray Crystallography : Resolves bond lengths and angles, particularly for the sulfonyl-pyridine and ester moieties .
- Elemental Analysis : Validates purity (>95% is typical for research-grade material) .
Q. What are the typical chemical reactions involving this compound?
The ester and sulfonyl groups enable reactivity such as:
- Ester Hydrolysis : Under acidic/basic conditions to yield the carboxylic acid derivative.
- Nucleophilic Substitution : At the sulfonyl group with amines or thiols to form sulfonamides or thioethers .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling at the pyridine ring using palladium catalysts .
Advanced Research Questions
Q. How can researchers design experiments to evaluate its biological activity?
Methodological steps include:
- In Vitro Assays : Cytotoxicity screening (e.g., MTT assay on cancer cell lines) and enzyme inhibition studies (e.g., kinase or protease targets).
- In Vivo Models : Dose-response studies in rodent models for pharmacokinetics and toxicity.
- Controls : Use structurally related analogs (e.g., pyridine or sulfonyl-modified derivatives) to isolate structure-activity relationships (SAR) .
Q. What strategies resolve contradictions in reported bioactivity data?
Contradictions often arise from impurities or assay variability. Solutions include:
- Synthesis Reproducibility : Validate compound purity via HPLC and LC-MS to rule out by-products .
- Assay Standardization : Use orthogonal methods (e.g., fluorescence-based vs. colorimetric assays) to confirm activity .
- Meta-Analysis : Compare data across studies with standardized protocols (e.g., IC values under consistent pH/temperature) .
Q. How to conduct SAR studies for this compound?
Focus on modifying:
- Pyridine Substituents : Replace trifluoromethyl with cyano or chloro groups to assess electronic effects.
- Sulfonyl Linker : Introduce methylene spacers or replace sulfur with carbonyl.
- Ester Group : Test methyl or tert-butyl esters to evaluate steric impacts. Biological testing of analogs reveals critical pharmacophores .
Q. What computational modeling approaches predict its interaction with targets?
- Molecular Docking : Use software like AutoDock to simulate binding to enzymes (e.g., cyclooxygenase or kinases).
- MD Simulations : Analyze stability of ligand-protein complexes over time (e.g., RMSD plots).
- QSAR Models : Corrogate electronic descriptors (HOMO/LUMO) with bioactivity data .
Q. How to assess its stability under varying experimental conditions?
- Thermal Stability : TGA/DSC to determine decomposition temperatures.
- pH Stability : Incubate in buffers (pH 2–12) and monitor degradation via HPLC.
- Light Sensitivity : Conduct photostability studies under UV/visible light .
Q. What role does it play in drug discovery pipelines?
Q. How to develop analytical methods for quantifying this compound?
- HPLC : Optimize mobile phase (e.g., acetonitrile/water with 0.1% TFA) and C18 columns for separation.
- LC-MS/MS : Quantify trace amounts in biological matrices (LOQ < 1 ng/mL).
- Validation : Follow ICH guidelines for linearity, precision, and accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
